molecular formula C9H14ClNS B1438051 2-(Thiophen-3-yl)piperidine hydrochloride CAS No. 1187173-80-3

2-(Thiophen-3-yl)piperidine hydrochloride

Cat. No. B1438051
M. Wt: 203.73 g/mol
InChI Key: SSYVENXOFWECHJ-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)piperidine hydrochloride” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a heterocyclic compound with a piperidine moiety, which is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2-(Thiophen-3-yl)piperidine hydrochloride”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “2-(Thiophen-3-yl)piperidine hydrochloride” is C9H14ClNS . It consists of a piperidine ring attached to a thiophene ring. The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Future Directions

Piperidines, including “2-(Thiophen-3-yl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-thiophen-3-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-5-10-9(3-1)8-4-6-11-7-8;/h4,6-7,9-10H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYVENXOFWECHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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